Tricyclo[3.3.1.13,7]decane-1-butanamide
Description
Significance of the Adamantane (B196018) Molecular Scaffold in Advanced Chemical Research
The adamantane scaffold is far more than a chemical curiosity; it is a crucial building block in various fields, most notably in medicinal chemistry and materials science. worldscientific.comnih.gov Its rigid, three-dimensional structure allows for the precise positioning of functional groups, which is invaluable in designing molecules that can effectively interact with biological targets. nih.gov
The lipophilic nature of the adamantane cage is one of its most significant properties. ingentaconnect.comresearchgate.net Incorporating an adamantyl group into a molecule can enhance its lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties. ingentaconnect.comnih.gov This has been a key strategy in drug design to improve the bioavailability of certain compounds. ingentaconnect.comresearchgate.net
Beyond its role as a lipophilic moiety, the adamantane scaffold provides a stable and inert core. worldscientific.comnih.gov Its high melting point (approximately 270 °C) and resistance to thermal and biological degradation are exceptional for a hydrocarbon. worldscientific.com These properties make adamantane derivatives attractive for applications in polymeric materials and thermally stable lubricants. wikipedia.org
Historical Context of Adamantane Derivatives in Synthetic Organic Chemistry
The journey of adamantane began with its theoretical postulation by H. Decker in 1924, who named the hypothetical molecule "decaterpene". wikipedia.orginfogalactic.comchemistrylearner.com The first, albeit unsuccessful, attempt at its synthesis was carried out by German chemist Hans Meerwein in the same year. wikipedia.orgchemistrylearner.com It wasn't until 1933 that adamantane was successfully isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. wikipedia.orgchemistrylearner.com
The first successful synthesis of adamantane was achieved by Vladimir Prelog in 1941, although the yield was very low. wikipedia.orgworldscientific.comworldscientific.com A more practical and higher-yield synthesis was later developed, which made adamantane more accessible for research and spurred the development of adamantane chemistry. wikipedia.org
The discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane) marked a significant milestone, establishing the importance of adamantane derivatives in medicinal chemistry. chemistrylearner.combas.bg This led to extensive research into other derivatives, including rimantadine (B1662185) and memantine, for various therapeutic applications. chemistrylearner.com The synthesis of adamantane-based amides, such as those derived from 1-adamantane carboxylic acid, has been a subject of interest for developing new antimicrobial agents. bas.bg
Overview of Butanamide Functionality in Organic Compounds
Butanamide, also known as butyramide, is the amide derived from butanoic acid. nih.govwikipedia.org It is a primary amide, characterized by a carbonyl group bonded to a nitrogen atom that is attached to two hydrogen atoms. nih.gov The butanamide functional group can be synthesized through various methods, including the reaction of butyryl chloride with ammonia (B1221849) or the catalytic hydration of butyronitrile (B89842). wikipedia.orgchemsrc.com
In the context of Tricyclo[3.3.1.13,7]decane-1-butanamide, the butanamide moiety is attached to the adamantane scaffold. The synthesis of such adamantane carboxamides often involves the coupling of an adamantane carboxylic acid or its corresponding acid chloride with an appropriate amine. bas.bgresearchgate.net For instance, N-(Boc-aminohexyl) adamantane-1-carboxamide has been synthesized by coupling 1-adamantane carboxylic acid with N-tert-butyloxycarbonyl-1,6-hexanediamine. bas.bg The presence of the amide bond can be confirmed by spectroscopic methods like IR and NMR spectroscopy. bas.bg
Properties
Molecular Formula |
C27H48ClNO5 |
|---|---|
Molecular Weight |
502.1 g/mol |
IUPAC Name |
acetic acid;4-(1-adamantyl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-methylbutanamide |
InChI |
InChI=1S/C25H44ClNO3.C2H4O2/c1-20(6-7-25-17-21-14-22(18-25)16-23(15-21)19-25)24(28)27-9-11-30-13-12-29-10-5-3-2-4-8-26;1-2(3)4/h20-23H,2-19H2,1H3,(H,27,28);1H3,(H,3,4) |
InChI Key |
JTTBDQXPAXYQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl.CC(=O)O |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of Tricyclo 3.3.1.13,7 Decane 1 Butanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Adamantane (B196018) Amide Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of adamantane derivatives. The unique, rigid, and highly symmetrical structure of the adamantane cage imparts characteristic features to the NMR spectra, which are modulated by the nature and position of its substituents.
¹H and ¹³C NMR Spectral Assignments for Tricyclo[3.3.1.13,7]decane-1-butanamide
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the adamantane moiety and the butanamide side chain.
¹H NMR Spectrum: The proton spectrum is characterized by signals from the adamantane cage and the butanamide group. The adamantane cage itself, when substituted at a bridgehead position, typically displays three sets of proton signals. The bridgehead protons (CH) will appear as a broad singlet, while the methylene (B1212753) protons (CH₂) will be split into two groups due to their diastereotopic nature (axial and equatorial), resulting from the molecule's rigidity. researchgate.net The butanamide side chain will exhibit signals for its three methylene groups and the terminal methyl group, with chemical shifts influenced by their proximity to the electron-withdrawing amide group. The NH₂ protons of the primary amide will appear as a broad singlet.
¹³C NMR Spectrum: In the carbon spectrum, the adamantane cage is expected to show four distinct signals due to the C1 substitution. The quaternary carbon (C-1) directly attached to the butanamide group will be significantly deshielded. The bridgehead carbons (C-3, C-5, C-7) will have a characteristic shift, as will the two sets of methylene carbons (C-2, C-8, C-9 and C-4, C-6, C-10). The butanamide chain will display four signals: the carbonyl carbon, which is the most downfield, followed by the three aliphatic carbons. Adamantane itself shows signals at approximately 37.8 ppm (for the four CH groups) and 28.5 ppm (for the six CH₂ groups). chemicalbook.comnih.gov
Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.5 | br s | 2H | -CONH₂ |
| ~2.15 | t | 2H | -CH₂-C(O)NH₂ |
| ~2.00 | br s | 3H | Adamantane-CH (C3, C5, C7) |
| ~1.75 | m | 6H | Adamantane-CH₂ (equatorial) |
| ~1.65 | m | 6H | Adamantane-CH₂ (axial) |
| ~1.55 | sextet | 2H | -CH₂-CH₂-C(O)NH₂ |
| ~0.90 | t | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~177 | C=O |
| ~40.5 | Adamantane-C (quaternary, C1) |
| ~38.0 | Adamantane-CH₂ (C4, C6, C10) |
| ~36.5 | -CH₂-C(O)NH₂ |
| ~29.0 | Adamantane-CH (C3, C5, C7) |
| ~28.0 | Adamantane-CH₂ (C2, C8, C9) |
| ~25.5 | -CH₂-CH₂-C(O)NH₂ |
| ~13.5 | -CH₃ |
Stereochemical and Stereoelectronic Effects in Adamantane Amide NMR Spectra
The rigid framework of the adamantane unit is instrumental in transmitting stereochemical and stereoelectronic effects to the NMR spectrum. organicchemistrydata.org
Diastereotopicity: The fixed, chair-like conformations of the cyclohexane (B81311) rings within the adamantane cage render the geminal protons on the methylene bridges diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts, often leading to more complex splitting patterns than would be seen in a flexible acyclic system. researchgate.net
Anisotropic Effects: The amide group possesses significant magnetic anisotropy. chemicalbook.com This means it creates a magnetic field that can either shield or deshield nearby nuclei depending on their spatial orientation relative to the amide plane. Protons of the adamantane cage that are positioned in the shielding cone of the carbonyl group will exhibit an upfield shift, while those in the deshielding region will be shifted downfield.
Through-Space Effects: The Nuclear Overhauser Effect (NOE) can be used to establish the relative stereochemistry by identifying protons that are close in space, even if they are not directly bonded. In a rigid system like an adamantane amide, NOE experiments can confirm the proximity of specific protons on the cage to those on the side chain. organicchemistrydata.org
Hindered Rotation: Rotation around the C(O)-N bond in amides is restricted due to the partial double bond character. While this is more pronounced in N,N-disubstituted amides, the electronic influence of the adamantyl group can affect the rotational barrier and the conformational preference of the butanamide chain, which can be reflected in the chemical shifts. chemicalbook.com
Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways related to both the adamantane cage and the amide side chain. acdlabs.com
The molecular ion peak [M]⁺ should be readily observable. The most prominent fragmentation of the adamantane core involves the loss of alkyl radicals, leading to a series of stable carbocations. A key fragment is the adamantyl cation at m/z 135, formed by the cleavage of the bond between the cage and the butanamide side chain. nih.gov Subsequent fragmentation of the adamantane cage itself leads to characteristic ions at m/z 93, 79, and 67, corresponding to further losses of hydrocarbon fragments. nih.gov
The amide functional group also directs fragmentation. Cleavage of the N-CO bond is a common pathway for amides, which would result in the formation of an acylium ion. nih.govrsc.org McLafferty rearrangement is also a possibility for the butanamide chain, where a gamma-hydrogen is transferred to the carbonyl oxygen, leading to the cleavage of the alpha-beta carbon-carbon bond and the elimination of a neutral alkene. libretexts.org
Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 221 | [C₁₄H₂₃NO]⁺ | Molecular Ion [M]⁺ |
| 178 | [C₁₁H₁₆O]⁺ | Loss of •C₃H₇N (propylamine radical) |
| 163 | [C₁₀H₁₅O]⁺ | α-cleavage, formation of adamantyl acylium ion |
| 135 | [C₁₀H₁₅]⁺ | Cleavage of C-C bond, formation of adamantyl cation |
| 93 | [C₇H₉]⁺ | Fragmentation of adamantyl cation |
| 79 | [C₆H₇]⁺ | Fragmentation of adamantyl cation |
| 72 | [C₄H₁₀N]⁺ | McLafferty rearrangement fragment ion |
| 44 | [CONH₂]⁺ | Cleavage of R-CONH₂ bond |
Advanced X-ray Diffraction Studies for Solid-State Structure Determination of Adamantane Amides
X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional structure of molecules in the solid state. While specific data for this compound is not available, studies on similar adamantane amides reveal key structural features that can be extrapolated. researchgate.netresearchgate.netrsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound is expected to be dominated by absorptions from the adamantane cage and the primary amide group. The adamantane moiety will show strong C-H stretching vibrations in the 2850-2950 cm⁻¹ region and a series of characteristic fingerprint absorptions from CH₂ scissoring, twisting, and wagging modes at lower frequencies. researchgate.netnist.gov
The primary amide group gives rise to several distinct and intense bands:
N-H Stretching: Two bands are typically observed for the asymmetric and symmetric stretching of the N-H bonds in the 3100-3500 cm⁻¹ range. Their position can indicate the extent of hydrogen bonding.
Amide I Band: This is one of the most intense and useful bands in the IR spectrum, appearing between 1650 and 1680 cm⁻¹. It is primarily due to the C=O stretching vibration.
Amide II Band: Found near 1600-1640 cm⁻¹, this band arises from a combination of N-H bending and C-N stretching vibrations.
The butanamide chain will contribute to the C-H stretching and bending regions of the spectrum. rsc.orgrsc.org
Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Frequency Range (cm⁻¹) | Assignment | Functional Group |
| 3350, 3180 | Asymmetric and Symmetric N-H Stretch | Primary Amide |
| 2920, 2850 | C-H Stretching | Adamantane & Alkyl Chain |
| 1660 | Amide I (C=O Stretch) | Primary Amide |
| 1620 | Amide II (N-H Bend, C-N Stretch) | Primary Amide |
| 1450 | CH₂ Scissoring | Adamantane & Alkyl Chain |
| 1410 | C-N Stretching | Primary Amide |
| ~700 | N-H Wagging | Primary Amide |
Computational Chemistry and Theoretical Investigations of Tricyclo 3.3.1.13,7 Decane 1 Butanamide
Quantum Mechanical Studies and Density Functional Theory (DFT) Applications.nih.govresearchgate.netnih.govresearchgate.net
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in studying the properties of adamantane (B196018) derivatives. nih.govnih.gov DFT has proven to be a reliable tool for investigating the structure, and properties of complex molecules with a high degree of accuracy at a reasonable computational cost. researchgate.net These methods allow for the precise calculation of electronic structures, which is crucial for understanding the molecule's reactivity and stability. nih.gov For adamantane-based compounds, DFT calculations can elucidate the effects of substituents on the cage's geometry and electronic landscape. nih.govresearchgate.net
Electronic Structure Analysis of Adamantane Butanamides.researchgate.netresearchgate.net
The electronic structure of an adamantane derivative is heavily influenced by the nature of its substituents. The adamantane cage itself, composed of sp³ hybridized carbon atoms, has a well-defined electronic structure with a large gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The introduction of a butanamide group at the 1-position introduces heteroatoms (nitrogen and oxygen) with lone pairs of electrons and a carbonyl group with a π-system.
DFT studies on related functionalized adamantanes have shown that substituents can significantly alter the electronic properties. nih.govresearchgate.net For Tricyclo[3.3.1.13,7]decane-1-butanamide, the amide group is expected to influence the electron density distribution across the molecule. The electronegative oxygen and nitrogen atoms will draw electron density, creating a dipole moment. The lone pairs on these atoms can participate in electronic transitions, potentially lowering the HOMO-LUMO gap compared to unsubstituted adamantane.
Table 1: Representative Calculated Electronic Properties of Adamantane Derivatives
| Property | Pristine Adamantane | 1-Amino-Adamantane | General Effect of Amide Group |
|---|---|---|---|
| HOMO Energy (eV) | ~ -7.8 | ~ -7.2 | Expected to be higher than pristine adamantane |
| LUMO Energy (eV) | ~ 1.5 | ~ 1.2 | Expected to be lower than pristine adamantane |
| HOMO-LUMO Gap (eV) | > 6 | ~ 8.4 | Expected to be smaller than pristine adamantane |
Note: The values are illustrative and based on typical DFT calculations for adamantane and its simple derivatives. The actual values for this compound would require specific calculations.
Conformational Analysis and Energy Landscapes.researchgate.netnih.gov
Computational methods can map the potential energy surface of the butanamide side chain. This involves systematically rotating the dihedral angles of the butyl chain and the amide group and calculating the corresponding energy at each point. The results of such an analysis would reveal the most stable conformers (local minima on the energy landscape) and the transition states connecting them. It is expected that steric hindrance between the side chain and the bulky adamantane cage will play a significant role in determining the low-energy conformations.
Molecular Orbital Analysis.nih.govqsym2.dev
The frontier molecular orbitals, HOMO and LUMO, are key to understanding a molecule's reactivity. nih.gov In pristine adamantane, the HOMO and LUMO are delocalized over the entire carbon cage. nih.gov For this compound, the character of these orbitals is expected to change significantly.
Molecular Dynamics Simulations for Dynamic Behavior of Adamantane Amides.nih.govyoutube.com
While quantum mechanical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are essential for understanding its dynamic behavior over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. youtube.com
For this compound, MD simulations can be used to study the conformational dynamics of the butanamide side chain in different environments, such as in a vacuum or in a solvent. These simulations can reveal the time scales of conformational changes and the influence of the solvent on the molecule's flexibility. Furthermore, MD simulations are crucial for studying how adamantane amides interact with biological systems, such as lipid bilayers or protein binding sites, by providing an atomic-level description of the interactions. nih.gov
Theoretical Prediction of Reaction Pathways and Transition States.nih.govrsc.org
Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction and, therefore, its rate.
For example, the hydrolysis of the amide bond in this compound can be studied computationally. DFT calculations can be employed to model the reaction mechanism, including the initial attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the final cleavage of the C-N bond. Such studies have been performed on related adamantane derivatives to understand their reactivity. nih.govrsc.org
Note: These values are for a hypothetical hydrolysis reaction and serve to illustrate the type of data obtained from theoretical predictions of reaction pathways.
Computational Insights into Intermolecular Interactions of this compound.rsc.orgmdpi.comnih.gov
The butanamide functional group is capable of forming strong intermolecular interactions, particularly hydrogen bonds, due to the presence of the N-H proton donor and the carbonyl oxygen as a proton acceptor. Computational methods can provide detailed insights into the nature and strength of these interactions. mdpi.comnih.gov
Reactivity and Reaction Mechanisms Involving the Tricyclo 3.3.1.13,7 Decane 1 Butanamide Scaffold
Carbocationic Rearrangements in Adamantane (B196018) Systems Relevant to Butanamide Formation
The formation of 1-substituted adamantane derivatives, including tricyclo[3.3.1.13,7]decane-1-butanamide, is often facilitated by the exceptional stability of the 1-adamantyl cation. nih.gov This tertiary carbocation is readily formed from various precursors under acidic conditions. While direct synthesis of this compound is not extensively documented, its formation can be understood through established reactions like the Ritter reaction. wikipedia.orgorganic-chemistry.org
The Ritter reaction involves the reaction of a nitrile with a carbocation source in the presence of a strong acid. wikipedia.orgorganic-chemistry.org For the synthesis of adamantane-based amides, a suitable alcohol or alkene that can generate the 1-adamantyl cation via rearrangement would be a logical starting point. For instance, the protonation of an alcohol like adamantanol or an alkene precursor under strongly acidic conditions generates a carbocation. This intermediate can then undergo a series of hydride and alkyl shifts, ultimately leading to the thermodynamically favored 1-adamantyl cation. youtube.com
Once formed, this stable carbocation is readily trapped by a nitrile, such as butyronitrile (B89842), to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding N-alkyl amide, in this case, this compound. wikipedia.orgorganic-chemistry.org The efficiency of this process relies on the high stability of the bridgehead carbocation, which drives the reaction towards the 1-substituted product.
A variety of precursors can lead to the adamantane framework through acid-catalyzed cyclizations and rearrangements, ultimately providing a pathway to the 1-adamantyl cation needed for butanamide formation. nih.gov
Radical Reactivity and Functionalization of the Adamantane Cage
The adamantane cage, while generally inert, can undergo radical functionalization, particularly at its tertiary bridgehead positions. nih.gov The presence of a butanamide substituent at one bridgehead position would influence the regioselectivity of further radical reactions.
Direct C-H functionalization of adamantane can be achieved through various radical-mediated processes. nih.gov For this compound, the remaining three bridgehead positions are the most likely sites for further radical substitution due to the formation of a stable tertiary radical. The butanamide group itself is generally electron-withdrawing, which could slightly deactivate the adamantane cage towards electrophilic radical attack. However, its steric bulk would also play a significant role in directing incoming radicals to the less hindered bridgehead positions.
Examples of radical reactions that could be applied to functionalize the adamantane core of this compound include:
Halogenation: Reaction with radical halogenating agents like N-bromosuccinimide (NBS) would likely introduce a bromine atom at one of the other bridgehead positions.
Oxidative Carbonylation: Processes involving radical abstraction of a bridgehead hydrogen followed by trapping with carbon monoxide could lead to the introduction of a carboxylic acid or ester group. nih.gov
Alkylation: Radical addition reactions with alkenes can introduce new alkyl chains onto the adamantane scaffold. nih.gov
The table below summarizes potential radical functionalization reactions on the adamantane core of this compound.
| Reaction Type | Reagents | Expected Product |
| Halogenation | N-Bromosuccinimide (NBS), light | 3-Bromo-tricyclo[3.3.1.13,7]decane-1-butanamide |
| Oxidation | CrO3/AcOH | 3-Hydroxy-tricyclo[3.3.1.13,7]decane-1-butanamide |
| Alkylation | Alkene, Radical Initiator | 3-Alkyl-tricyclo[3.3.1.13,7]decane-1-butanamide |
Hydrolysis and Other Transformations of the Butanamide Linkage
The butanamide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 1-adamantanamine and butyric acid. The steric hindrance provided by the bulky adamantyl group can influence the rate of this hydrolysis compared to less hindered amides. The rigid cage structure of adamantane can protect nearby functional groups from metabolic cleavage, enhancing stability in biological systems. nih.gov
Under acidic conditions, protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, hydroxide (B78521) ion directly attacks the carbonyl carbon. Due to the stability of the 1-adamantyl cation, cleavage of the C-N bond under strongly acidic conditions is a potential side reaction, though amide hydrolysis is generally the more common pathway.
Other transformations of the amide group are also possible. For example, reduction of the amide using strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding amine, 1-(butylamino)adamantane.
Chemical Transformations of the Adamantane Core in the Presence of Butanamide Functionality
The butanamide group can influence the reactivity of the adamantane core in several ways. Its electron-withdrawing nature can deactivate the cage towards electrophilic attack. For instance, electrophilic bromination, which proceeds through a carbocationic intermediate, would be slower on this compound compared to unsubstituted adamantane.
Conversely, the amide group can direct reactions to other positions. For example, in reactions that proceed via a radical mechanism, the bridgehead positions remain the most reactive sites. nih.gov The presence of the butanamide would likely direct further functionalization to the C-3, C-5, and C-7 positions.
The amide functionality itself can participate in intramolecular reactions. While less common for a simple butanamide, if the alkyl chain were functionalized, it could lead to cyclization reactions with the adamantane core under appropriate conditions.
Derivatives and Analogues of Tricyclo 3.3.1.13,7 Decane 1 Butanamide
The rigid, cage-like structure of adamantane (B196018), chemically known as tricyclo[3.3.1.13,7]decane, has made it a valuable scaffold in medicinal chemistry and material science. nih.govnih.gov Tricyclo[3.3.1.13,7]decane-1-butanamide serves as a foundational molecule for the development of a wide array of derivatives and analogues. Modifications can be systematically introduced at three key locations: the butanamide side chain, the adamantane cage itself, and through the incorporation of heteroatoms into the core structure. These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, stability, and spatial orientation of functional groups. nih.govnih.gov
Supramolecular Chemistry of Tricyclo 3.3.1.13,7 Decane 1 Butanamide and Its Derivatives
Host-Guest Interactions with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbiturils)
The adamantane (B196018) moiety is a quintessential guest for a range of macrocyclic receptors due to its complementary size and shape, leading to the formation of stable host-guest inclusion complexes. nih.govmdpi.com This is particularly true for cyclodextrins and cucurbiturils, which possess hydrophobic inner cavities and hydrophilic outer surfaces.
Cyclodextrins, a family of cyclic oligosaccharides, readily encapsulate adamantane derivatives. researchgate.net Specifically, β-cyclodextrin, with its seven glucopyranose units, offers a cavity size that is exceptionally well-suited for the adamantane cage, resulting in high association constants, typically in the range of 10³ to 10⁵ M⁻¹. nih.govmdpi.com The formation of these inclusion complexes is a cornerstone of various applications, including drug delivery systems where the cyclodextrin (B1172386) can enhance the solubility and stability of a guest drug molecule. nih.gov
Cucurbit[n]urils, macrocyclic compounds made from glycoluril (B30988) units linked by methylene (B1212753) bridges, represent another important class of hosts for adamantane derivatives. Cucurbit mdpi.comuril (CB mdpi.com), in particular, forms extraordinarily stable complexes with adamantane guests, with association constants that can be several orders of magnitude higher than those observed with β-cyclodextrin, sometimes reaching up to 10¹⁴ M⁻¹. nih.govmdpi.com This exceptionally strong binding is attributed to a combination of factors, including the hydrophobic effect and ion-dipole interactions between the guest and the carbonyl portals of the cucurbituril (B1219460).
Isothermal titration calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of host-guest complexation, including the binding constant (Ka), enthalpy change (ΔH), and entropy change (ΔS). For the inclusion of 1-adamantanecarboxylic acid in β-cyclodextrin, the process is characterized by a favorable negative enthalpy change and a small, often negative, entropy change, indicating that the complex formation is primarily enthalpy-driven. mdpi.com
The kinetics of complex formation and dissociation are also crucial for understanding the dynamic nature of these supramolecular systems. The association kinetics for adamantane derivatives with cucurbit mdpi.comuril have been shown to be remarkably fast. nih.gov Studies using techniques like fluorescence correlation spectroscopy have been employed to determine the stoichiometry and high association equilibrium constants of such complexes. mdpi.comnih.gov For instance, a 1:1 complex stoichiometry with a high association equilibrium constant of K = 5.2 × 10⁴ M⁻¹ has been reported for an Alexa 488 labelled adamantane derivative with β-cyclodextrin. nih.gov
Table 1: Thermodynamic Parameters for the Inclusion of Adamantane Derivatives in β-Cyclodextrin
| Guest Molecule | Binding Constant (Ka) (M-1) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Reference |
|---|---|---|---|---|
| 1-Adamantanecarboxylic acid | 7.7 x 104 | -8.89 | -2.22 | mdpi.com |
| 1,3-Adamantanedicarboxylic acid | 6.3 x 104 | -9.76 | -3.22 | mdpi.com |
| Rimantadine (B1662185) | Data not available | Data not available | Data not available | nih.gov |
| Adamantylmethanol | Data not available | Data not available | Data not available | nih.gov |
In addition to the hydrophobic effect, van der Waals interactions between the adamantane guest and the inner surface of the host's cavity play a significant role in stabilizing the inclusion complex. The snug fit between the guest and the host maximizes these favorable dispersion forces. osti.gov
For cucurbiturils, the carbonyl-fringed portals introduce an additional stabilizing factor through ion-dipole and dipole-dipole interactions with the guest molecule. nih.gov In the case of Tricyclo[3.3.1.13,7]decane-1-butanamide, while the adamantane core is neutral, the amide group possesses a dipole moment that could interact favorably with the polar portals of the cucurbituril host.
Self-Assembly Processes Involving Adamantane Amides
The directional and predictable nature of the interactions involving the adamantane butanamide moiety makes it an excellent building block for self-assembly processes. Adamantane-functionalized molecules have been shown to self-assemble into a variety of well-defined nanostructures, such as nanoparticles and monolayers. digitellinc.com
The driving forces behind these self-assembly processes are a combination of the host-guest interactions described above and other non-covalent forces. For example, adamantane-functionalized polymers can self-assemble in the presence of cyclodextrin-containing polymers through the formation of multiple inclusion complexes, leading to the formation of supramolecular hydrogels or nanoparticles. researchgate.net The amide group in this compound can further direct the self-assembly through the formation of intermolecular hydrogen bonds, leading to more complex and ordered structures.
Non-Covalent Interactions in Crystal Engineering of Adamantane Amides
In the solid state, the packing of adamantane amides is dictated by a network of non-covalent interactions, a key aspect of crystal engineering. mdpi.comnih.gov The amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is a powerful functional group for directing the formation of predictable supramolecular synthons.
In the crystal structure of N-(prop-2-ynyl)tricyclo[3.3.1.13,7]decane-1-carboxamide, a closely related adamantane amide, a strong intermolecular N-H···O hydrogen bond is observed between the amide function and the carbonyl group of an adjacent molecule. nih.gov This type of interaction often leads to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice.
Construction of Supramolecular Architectures Utilizing Adamantane-Butanamide Building Blocks
The unique combination of a bulky, hydrophobic adamantane core and a functional butanamide group makes this compound an attractive tecton, or building block, for the construction of complex supramolecular architectures. The principles of molecular recognition and self-assembly can be harnessed to create materials with tailored properties and functions.
For instance, tetraaryl-substituted adamantane tectons have been used to design adaptable "supramolecular sponges" capable of molecular recognition and separation. digitellinc.com These frameworks are held together by a combination of van der Waals contacts, phenyl embraces, and halogen bonds, creating channels or pockets that can selectively bind small molecules. Similarly, the adamantane-butanamide building block, with its ability to participate in both hydrophobic encapsulation and hydrogen bonding, can be envisioned as a component in the design of such porous materials.
Furthermore, the strong and specific interaction between adamantane and cyclodextrin or cucurbituril can be utilized to link different molecular components together, forming larger, well-defined supramolecular assemblies such as rotaxanes, catenanes, and dendrimers. researchgate.netnih.gov The butanamide functionality can then be used to introduce additional recognition sites or to tune the solubility and processability of the resulting supramolecular architectures.
Advanced Methodological Applications of the Tricyclo 3.3.1.13,7 Decane Scaffold
Adamantane (B196018) Amides as Building Blocks in Complex Organic Synthesis
The adamantane cage is a valuable building block in organic synthesis due to its steric bulk, rigidity, and predictable three-dimensional structure. nih.gov Adamantane amides, including structures analogous to Tricyclo[3.3.1.13,7]decane-1-butanamide, are synthesized through various established methods. A common approach involves the reaction of an adamantane-containing amine with a carboxylic acid or its derivative, or conversely, an adamantane-containing carboxylic acid with an amine. For instance, 1-adamantanecarboxylic acid can be converted to its acid chloride and subsequently reacted with an appropriate amine to form the corresponding amide. The synthesis of various adamantane derivatives of thiazolyl-N-substituted amides has been reported in a three-step reaction. nih.gov
The Ritter reaction is another powerful method for synthesizing N-substituted adamantyl amides. This reaction involves the treatment of a suitable adamantyl precursor, such as an alcohol or an alkene, with a nitrile in the presence of a strong acid. This method has been successfully employed in the synthesis of 1,2-disubstituted adamantyl amines from (3-noradamantyl)methylene alcohols and chloroacetonitrile, followed by hydrolysis of the resulting acetamide.
Once formed, these adamantane amides serve as versatile intermediates for constructing more complex molecules. The adamantyl group can act as a sterically demanding substituent to control the stereochemistry of subsequent reactions or as a robust anchor to which other functionalities can be attached. The synthesis of 1,3-disubstituted ureas containing an (adamantan-1-yl)(phenyl)methyl fragment highlights the utility of adamantane-based intermediates in creating compounds with potential biological activity. mdpi.com
Table 1: Selected Adamantane Derivatives and their Synthetic Precursors
| Adamantane Derivative | Precursor 1 | Precursor 2 | Reaction Type |
| Adamantane-thiazolyl-N-substituted amides | Adamantane-containing acyl chloride | Thiazolyl amine | Amidation |
| 1,2-Disubstituted adamantyl amines | (3-Noradamantyl)methylene alcohol | Chloroacetonitrile | Ritter Reaction |
| (±)-(Adamantan-1-yl)phenylacetic acid | (±)-(Adamantan-1-yl)phenylacetic acid ethyl ester | Potassium hydroxide (B78521) | Hydrolysis |
| 1,3-Disubstituted ureas | 1-[Isocyanato(phenyl)methyl]adamantane | Anilines | Addition |
Scaffolds for Materials Science Research (General Design Principles)
The inherent properties of the adamantane scaffold, such as its high thermal stability, rigidity, and well-defined geometry, make it an attractive component in the design of advanced materials. When incorporated into polymers, the bulky adamantane cage can significantly enhance the material's glass transition temperature (Tg), thermal stability, and solubility.
General design principles for utilizing the adamantane scaffold in materials science include:
Enhancement of Thermal Properties: The rigid, cage-like structure of adamantane restricts the motion of polymer chains, leading to higher glass transition temperatures and improved thermal stability. Polyimides containing adamantane units, for example, exhibit high decomposition temperatures.
Increased Solubility: The introduction of the bulky, non-polar adamantane group can disrupt polymer chain packing, leading to increased solubility in organic solvents. This is a significant advantage for the processing and characterization of otherwise intractable polymers.
Creation of Porous Materials: The defined geometry of adamantane derivatives allows for their use as building blocks in the construction of microporous materials and metal-organic frameworks (MOFs). These materials can exhibit selective gas adsorption and separation properties.
Supramolecular Assembly: The adamantyl group is a well-known guest for macrocyclic hosts like cyclodextrins. This host-guest interaction can be exploited to create self-assembling materials, such as hydrogels and responsive polymer networks.
Table 2: Influence of Adamantane on Polymer Properties
| Polymer Type | Property Enhancement |
| Polyimides | Increased glass transition temperature, thermal stability, and solubility. |
| Poly(2-oxazoline)s | Tunable lower critical solution temperature (LCST) behavior through host-guest chemistry. |
| Polyaramids | Improved stiffness and thermal stability. |
Rational Design of Adamantane-Based Systems in Chemical Biology Research (Excluding Clinical/Drug Specifics)
In the realm of chemical biology, the adamantane moiety is a valuable tool for designing molecular probes and systems to study biological processes. Its lipophilic nature and rigid structure are key to its utility. nih.gov
The rational design of adamantane-based systems in chemical biology follows several key principles:
Lipophilic Anchor: The adamantyl group can serve as a "lipophilic bullet" to enhance the membrane permeability of molecules, facilitating their entry into cells. nih.gov This property is crucial for the development of probes that target intracellular components. For example, conjugating the adamantane moiety to a poorly absorbed compound can improve its transport across biological membranes. nih.gov
Rigid Scaffold: The rigid adamantane cage provides a stable platform for the precise spatial arrangement of functional groups. This is particularly useful in the design of inhibitors or ligands where the orientation of binding motifs is critical for activity.
Modulation of Biological Activity: The introduction of an adamantane group can significantly alter the biological activity of a parent molecule. mdpi.com This can be due to increased lipophilicity, altered conformation, or specific interactions with a biological target.
Host-Guest Interactions for Cellular Studies: The strong and specific interaction between adamantane and cyclodextrins can be harnessed to study and control cellular processes. For instance, adamantane-tagged molecules can be sequestered by cyclodextrins, allowing for the controlled release and activation of the molecule within a cellular environment.
While avoiding clinical specifics, it is noteworthy that adamantane derivatives have been synthesized and investigated for their potential to modulate the activity of various enzymes and receptors. The butanamide linker in this compound offers a convenient point of attachment for conjugating the adamantane scaffold to other molecules of biological interest.
Applications in Chemo-sensing and Analytical Chemistry (General Principles)
The adamantane scaffold has found applications in the development of chemosensors and analytical methods due to its unique structural and chemical properties. The general principles for its use in this field include:
Fluorescent Probes: Adamantane derivatives can be incorporated into fluorescent molecules to create chemosensors. The adamantyl group can influence the photophysical properties of the fluorophore or act as a recognition element. For example, a fluorescent chemosensor based on a rhodamine Schiff base has been developed for the detection of metal ions, where the sensor's response is triggered by the opening of a spirolactam ring. mdpi.comresearchgate.net While not directly involving adamantane, this principle can be applied to adamantane-containing systems.
"Naked-Eye" and Fluorogenic "Turn-On" Sensors: Adamantane-based organosilanes have been designed as chromogenic and fluorogenic sensors for the detection of specific ions, such as Sn2+. rsc.org The adamantane moiety can enhance the selectivity and sensitivity of the sensor.
Derivatization Reagents: In analytical chemistry, adamantane-containing reagents can be used to derivatize analytes that lack a chromophore or fluorophore, making them detectable by UV-Vis or fluorescence spectroscopy. This is particularly useful for the analysis of drugs and other small molecules in complex matrices.
Separation Science: The lipophilic nature of adamantane can be exploited in chromatographic separations. Adamantane-modified stationary phases can be used in high-performance liquid chromatography (HPLC) to separate non-polar analytes.
The butanamide functionality in this compound could be readily modified to incorporate a fluorophore or a binding site for a specific analyte, making it a potential platform for the development of novel chemosensors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tricyclo[3.3.1.1³,⁷]decane-1-butanamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling tricyclic adamantane derivatives (e.g., 1-adamantanecarboxylic acid) with butanamide precursors. Key steps include:
- Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acid groups .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency but may require rigorous drying to avoid hydrolysis .
- Temperature Control : Reactions performed at 0–25°C minimize side reactions like over-alkylation .
Q. How can researchers validate the structural integrity of Tricyclo[3.3.1.1³,⁷]decane-1-butanamide derivatives?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Compare ¹H and ¹³C spectra with reference data for adamantane-based compounds (e.g., chemical shifts for bridgehead protons at δ 1.5–2.5 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity .
- Mass Spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF .
Q. What biological assays are suitable for evaluating the antiviral potential of this compound?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme Inhibition : Measure IC₅₀ against viral proteases (e.g., influenza M2 proton channel) using fluorescence-based assays .
- Cell-Based Models : Use plaque reduction assays in MDCK cells for influenza or Vero cells for enveloped viruses .
- Control Experiments : Include amantadine derivatives as positive controls due to structural similarities .
Advanced Research Questions
Q. How can researchers optimize the synthetic route for enantioselective Tricyclo[3.3.1.1³,⁷]decane-1-butanamide production?
- Methodological Answer :
- Chiral Catalysts : Employ palladium-catalyzed asymmetric coupling or enzymatic resolution (e.g., lipases) to achieve >90% enantiomeric excess .
- Design of Experiments (DOE) : Use factorial design to screen variables (catalyst loading, temperature) and identify critical parameters .
- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and minimize racemization .
Q. What strategies resolve contradictions between computational binding predictions and experimental affinity data?
- Methodological Answer :
- Force Field Refinement : Adjust parameters in molecular dynamics (MD) simulations to account for adamantane’s rigid geometry .
- Solvent Effects : Include explicit solvent models (e.g., TIP3P water) in docking studies to improve correlation with in vitro IC₅₀ values .
- Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics and reconcile discrepancies .
Q. How can stability issues (e.g., oxidative degradation) be mitigated during biological assays?
- Methodological Answer :
- Formulation Additives : Use antioxidants (e.g., BHT, ascorbic acid) in cell culture media at 0.01–0.1% w/v .
- Protective Groups : Introduce transient protecting groups (e.g., Boc) to sensitive functional groups during synthesis .
- Accelerated Stability Testing : Conduct stress studies (40°C/75% RH) to identify degradation pathways via LC-MS .
Q. What computational methods are recommended for studying structure-activity relationships (SAR) in adamantane-based analogs?
- Methodological Answer :
- QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronegativity with antiviral activity .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity of butanamide derivatives .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and X-ray data for bridgehead substituents?
- Methodological Answer :
- Dynamic Effects : NMR may average signals for rapidly interconverting conformers, while X-ray captures static structures. Perform variable-temperature NMR to detect conformational flexibility .
- Crystallization Artifacts : Screen multiple solvents (e.g., hexane/EtOAc) to obtain crystals without lattice-induced distortions .
Q. What experimental controls are critical when comparing biological activity across adamantane derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
